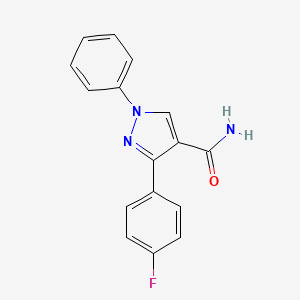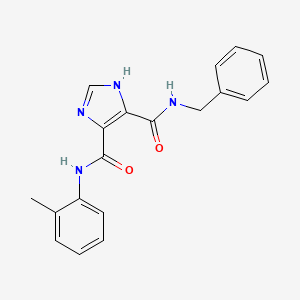
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro group, and a methoxy group on a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3-chloro-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-3-chloro-4-methoxybenzamide.
Reduction: Formation of N-(4-acetylphenyl)-3-chloro-4-methoxybenzylamine.
Substitution: Formation of N-(4-acetylphenyl)-3-substituted-4-methoxybenzamide derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-3-chloro-4-methoxybenzylamine: Similar structure but with an amine group instead of a benzamide group.
N-(4-acetylphenyl)-3-chloro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(4-acetylphenyl)-3-chloro-4-methoxybenzyl chloride: Similar structure but with a benzyl chloride group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)12-5-8-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLMLMANFLMMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)
![2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5833381.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)
![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)
![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)


![5-[(4-Bromophenyl)iminomethyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B5833465.png)
METHANONE](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
